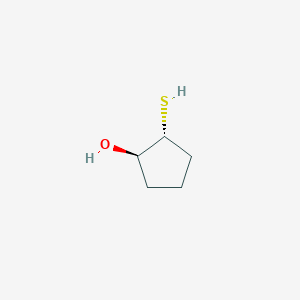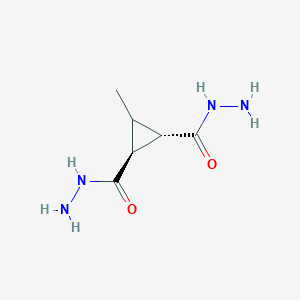
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide is a chiral organic compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopropane ring with two carbohydrazide groups, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors followed by the introduction of carbohydrazide groups. One common method involves the reaction of 3-methylcyclopropane-1,2-dicarboxylic acid with hydrazine under controlled conditions to yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for designing biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1,2-diaminocyclohexane: Another chiral compound with similar structural features but different functional groups.
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Shares the cyclopropane ring but has different substituents.
Uniqueness
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide is unique due to its specific combination of a cyclopropane ring and carbohydrazide groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
119945-24-3 |
|---|---|
Molekularformel |
C6H12N4O2 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C6H12N4O2/c1-2-3(5(11)9-7)4(2)6(12)10-8/h2-4H,7-8H2,1H3,(H,9,11)(H,10,12)/t3-,4-/m0/s1 |
InChI-Schlüssel |
PXPOBFBMSHYEPH-IMJSIDKUSA-N |
Isomerische SMILES |
CC1[C@@H]([C@H]1C(=O)NN)C(=O)NN |
Kanonische SMILES |
CC1C(C1C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
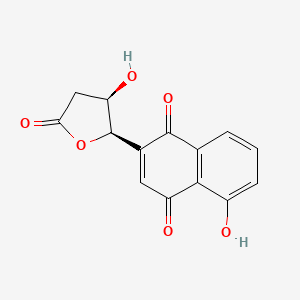
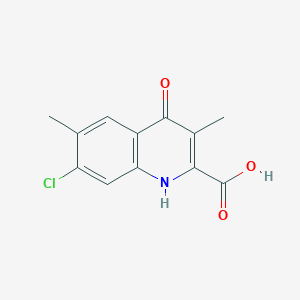

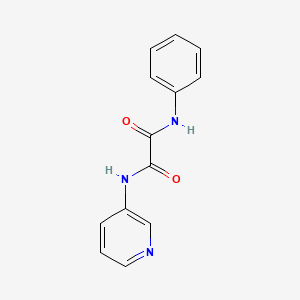
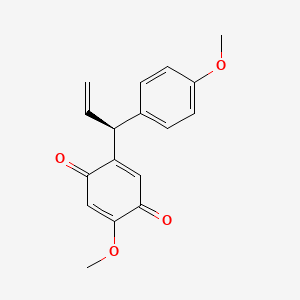
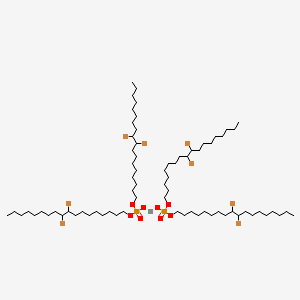
![methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate](/img/structure/B14158221.png)
![N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14158229.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B14158238.png)
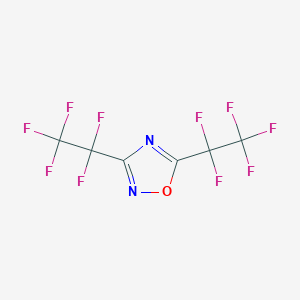
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
